2-Aminononadecane

Descripción general

Descripción

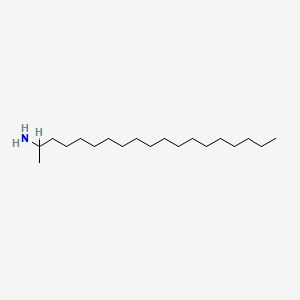

2-Aminononadecane is an organic compound with the molecular formula C₁₉H₄₁N It is a long-chain primary amine, characterized by a nonadecane backbone with an amino group attached to the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminononadecane can be synthesized through several methods. One common approach involves the reductive amination of nonadecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the alkylation of ammonia with a long-chain alkyl halide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of nitriles derived from fatty acids. This process is carried out under high pressure and temperature, using a metal catalyst such as nickel or palladium .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminononadecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.

Major Products Formed:

Oxidation: Nonadecanenitrile or nonadecanamide.

Reduction: Secondary or tertiary amines.

Substitution: Alkyl halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

2-Aminononadecane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of surfactants and polymers.

Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of pharmaceuticals.

Industry: It is used in the production of lubricants, corrosion inhibitors, and emulsifiers

Mecanismo De Acción

The mechanism by which 2-Aminononadecane exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing cell membrane dynamics and signaling pathways. These interactions can modulate enzyme activity and receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

1-Aminononadecane: Similar structure but with the amino group attached to the first carbon.

2-Aminooctadecane: A shorter chain analog with similar properties.

2-Aminoeicosane: A longer chain analog with potentially different physical properties.

Uniqueness: 2-Aminononadecane is unique due to its specific chain length and the position of the amino group, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain amines with specific reactivity and interaction profiles .

Actividad Biológica

2-Aminononadecane, a long-chain aliphatic amine, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxic effects against cancer cell lines, and other relevant pharmacological activities.

This compound is characterized by its long hydrocarbon chain and an amino group, which influences its interaction with biological systems. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its presence among various compounds isolated from Prunus armeniaca fractions, which demonstrated effective antipromastigote and antiamastigote activities against Leishmania species. The compound was part of a mixture that showed no cytotoxicity while maintaining potent biological effects .

Table 1: Antimicrobial Activity of this compound

| Pathogen | IC50 (µg/ml) | Activity |

|---|---|---|

| Leishmania promastigotes | 11.48 ± 0.82 | Antipromastigote |

| Leishmania amastigotes | 21.03 ± 0.98 | Antiamastigote |

Table 2: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.5 | 50.8 times more active |

The biological activities of long-chain amines like this compound can be attributed to their ability to disrupt cellular membranes and interfere with metabolic processes in pathogens and cancer cells. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially leading to increased permeability and subsequent cell lysis.

Case Studies

- Antiproliferative Studies : A study investigated the antiproliferative effects of various bioactive compounds derived from microbial sources, where small molecular weight compounds were shown to have dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). Although not directly studying this compound, it highlights the potential for similar compounds to exhibit multifaceted biological activities .

- Bioactivity Profiling : In a broader profiling of bioactive compounds from natural sources, the presence of this compound was noted among other significant metabolites that demonstrated a range of pharmacological activities including antioxidant and anti-inflammatory effects .

Propiedades

IUPAC Name |

nonadecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBHHWJNLQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953570 | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-55-4 | |

| Record name | 2-Aminononadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Aminononadecane and where has it been identified?

A1: this compound is an organic compound identified through GC-MS analysis in fermented beverages. Specifically, it was detected in both buttermilk and soymilk fermented with the lactic acid bacteria Pediococcus acidilactici BD16 (alaD+). [] Additionally, it was found as a constituent in lemon (Citrus limon) essential oil. [] The role and significance of this compound in these contexts remain largely unexplored.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.